4-(Difluoromethyl)thiophen-3-amine
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Overview
Description
4-(Difluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C5H5F2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)thiophen-3-amine typically involves the introduction of a difluoromethyl group to a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be carried out under mild conditions, often using metal catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethyl)thiophen-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)thiophen-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the difluoromethyl and amine groups.
2,5-Difluorothiophene: A similar compound with difluoromethyl groups at different positions.
3-Aminothiophene: A compound with an amine group but without the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)thiophen-3-amine is unique due to the presence of both the difluoromethyl and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activity .
Properties
Molecular Formula |
C5H5F2NS |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-(difluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2 |
InChI Key |
VDDXLQUBIYOMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)N)C(F)F |
Origin of Product |
United States |
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